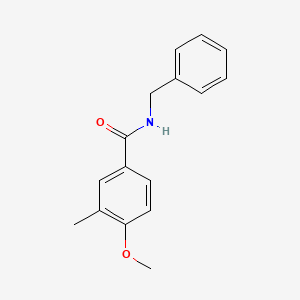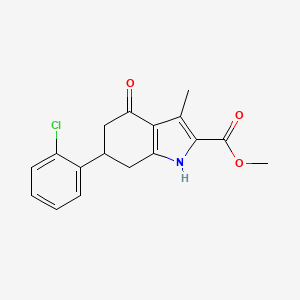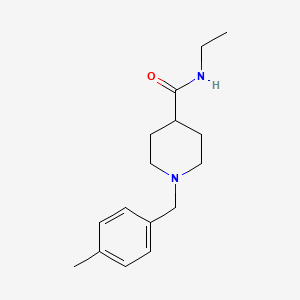![molecular formula C19H23N3O4S B4435183 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4435183.png)
4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
Overview
Description
4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-285, is a small molecule inhibitor of the tyrosine kinase HER2 (human epidermal growth factor receptor 2). HER2 is a transmembrane receptor protein that is overexpressed in various types of cancer, including breast, gastric, and ovarian cancer. HER2 overexpression leads to increased cell proliferation, survival, and migration, making it an attractive target for cancer therapy.
Mechanism of Action
4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide binds to the ATP-binding site of HER2 and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. This results in the inhibition of cell proliferation, survival, and migration, and the induction of apoptosis in HER2-overexpressing cancer cells.
Biochemical and physiological effects:
4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a selective inhibitory effect on HER2 kinase activity, with minimal inhibition of other tyrosine kinases. This specificity reduces the risk of off-target effects and toxicity. 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical studies. In clinical studies, 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been well-tolerated, with manageable adverse events.
Advantages and Limitations for Lab Experiments
4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective inhibitory effect on HER2 kinase activity, making it a useful tool for studying HER2 signaling pathways and the role of HER2 in cancer. However, 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has some limitations, such as its specificity for HER2, which may limit its use in studying other tyrosine kinases. It also has some off-target effects, such as the inhibition of HER4 kinase activity, which may affect the interpretation of results.
Future Directions
There are several future directions for the development of 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and related compounds. One direction is the optimization of the pharmacokinetic properties of 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide to improve its efficacy and reduce its toxicity. Another direction is the development of combination therapies that target multiple signaling pathways, such as the combination of 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide with chemotherapy or immune checkpoint inhibitors. Additionally, the identification of biomarkers that predict response to 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide may help to personalize cancer therapy and improve patient outcomes. Finally, the development of 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide analogs that target other tyrosine kinases may expand the therapeutic potential of this class of compounds.
Scientific Research Applications
4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in preclinical and clinical studies for its potential as a cancer therapy. In vitro studies have shown that 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide inhibits the proliferation of HER2-overexpressing cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that 4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide inhibits tumor growth in HER2-overexpressing xenograft models and enhances the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-16-9-7-15(8-10-16)19(23)20-17-5-3-4-6-18(17)21-11-13-22(14-12-21)27(2,24)25/h3-10H,11-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGLTJCEJZYYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-butyl-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435110.png)
![7,7-dimethyl-2-(4-methylphenyl)-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435132.png)
![N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435133.png)

![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435144.png)
![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435152.png)

![N-allyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435165.png)
![ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4435168.png)
![1-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone sulfate](/img/structure/B4435171.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435190.png)
